5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride
Description
Properties
CAS No. |
3357-62-8 |
|---|---|
Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.59 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3 |
InChI Key |
ZOHMXEXPEMDGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 5-Ethoxy-2-methyloxazole-4-carbonyl chloride: Structure, Synthesis, and Application in Chemical Synthesis
Executive Summary: 5-Ethoxy-2-methyloxazole-4-carbonyl chloride is a highly reactive, multifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. As an acyl chloride, it serves as a potent electrophile, enabling the facile introduction of the 5-ethoxy-2-methyloxazole scaffold into a diverse range of molecular architectures. This guide provides an in-depth examination of its structure, physicochemical properties, and safety considerations. Furthermore, it details robust, field-proven synthetic protocols, explains the causality behind experimental choices, and explores its primary applications as a versatile building block in the synthesis of more complex molecules, particularly amides and esters.
Introduction to 5-Ethoxy-2-methyloxazole-4-carbonyl chloride
5-Ethoxy-2-methyloxazole-4-carbonyl chloride, identified by the CAS Number 3357-62-8, is a substituted heterocyclic compound.[1] Its structure is built upon an oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The molecule's high reactivity and synthetic utility are derived from the presence of a carbonyl chloride (-COCl) group at the 4-position of the oxazole ring. This functional group classifies the compound as an acyl chloride, one of the most reactive derivatives of carboxylic acids.
The strategic placement of an ethoxy group at the 5-position and a methyl group at the 2-position modulates the electronic properties of the oxazole ring system. Oxazole scaffolds are prevalent in numerous biologically active compounds and natural products, making derivatives like this valuable precursors in drug discovery programs.[2][3][4] This guide focuses on the practical synthesis and chemical behavior of this reagent, providing researchers with the foundational knowledge to effectively incorporate it into their synthetic strategies.
Caption: Two-step synthesis pathway for the target acyl chloride.
Step 1: Synthesis of 5-Ethoxy-2-methyloxazole-4-carboxylic Acid (Precursor)
The conversion of an ester to a carboxylic acid is a foundational reaction. Base-mediated hydrolysis (saponification) is typically preferred as it is irreversible and generally high-yielding. [5][6] Expertise & Causality:
-
Choice of Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used. LiOH is often favored for its higher solubility in mixed aqueous-organic solvent systems.
-
Solvent System: A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) or methanol is employed to ensure the ester, which is often poorly water-soluble, can interact with the aqueous hydroxide. [5][6]* Acidic Workup: After the saponification is complete, the resulting carboxylate salt is neutralized with a strong acid (e.g., HCl) to protonate it, yielding the desired carboxylic acid which can then be extracted.
Experimental Protocol:
-
Dissolve ethyl 5-ethoxy-2-methyloxazole-4-carboxylate (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium hydroxide (1.5 equiv) to the solution and stir vigorously at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath and slowly acidify to pH ~2 with 1M HCl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used directly in the next step or purified by recrystallization if necessary.
Step 2: Conversion to 5-Ethoxy-2-methyloxazole-4-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is most efficiently achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. [7] Expertise & Causality:
-
Choice of Reagent: Thionyl chloride is an excellent and cost-effective choice. [8][9]A key advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification. [10][7][11]* Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion. [10]* Reaction Conditions: The reaction must be performed under strictly anhydrous conditions in an aprotic solvent (e.g., dichloromethane or toluene) to prevent hydrolysis of the product.
Experimental Protocol:
-
To a solution of 5-ethoxy-2-methyloxazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-3 hours).
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the formation of the corresponding methyl ester by LC-MS.
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-ethoxy-2-methyloxazole-4-carbonyl chloride is often used immediately in the subsequent reaction without further purification.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 5-ethoxy-2-methyloxazole-4-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution . [8][10]
Caption: General mechanism of nucleophilic acyl substitution.
Key Transformations in Drug Development
This reagent is primarily used as a building block to connect the oxazole core to other molecular fragments, most commonly through the formation of amide or ester bonds.
-
Amide Formation: Reaction with primary or secondary amines (R₂NH) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. This is one of the most important bond-forming reactions in medicinal chemistry, allowing for the construction of complex molecules with diverse functionalities.
-
Ester Formation: Reaction with alcohols (ROH), typically in the presence of a base like pyridine, which acts as both a catalyst and an acid scavenger. This allows for the introduction of various ester groups, which can act as prodrugs or modify the pharmacokinetic properties of a lead compound.
-
Friedel-Crafts Acylation: Reaction with electron-rich aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones. This provides a direct method for C-C bond formation and the synthesis of complex biaryl structures.
The ability to undergo these transformations reliably and in high yield makes 5-ethoxy-2-methyloxazole-4-carbonyl chloride a valuable tool for rapidly generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Conclusion
5-Ethoxy-2-methyloxazole-4-carbonyl chloride is a potent and versatile chemical reagent. Its value lies not in its end-use, but in its role as a reactive intermediate that provides a gateway to a vast array of more complex oxazole-containing molecules. By understanding its synthesis from stable precursors and mastering its handling and reactivity, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery and synthesis of novel chemical entities with potential therapeutic applications.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Yufeng Chem. (2022). Acyl chloride. [Link]
-
Chemistry Steps. (2020). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Supporting Information for a scientific article. (n.d.). Amazon AWS. Note: This source provides examples of spectroscopic data for similar oxazole carboxylate structures. [Link]
- Google Patents. (2019). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
-
U.S. Environmental Protection Agency (EPA). (2025). 5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl chloride Properties. CompTox Chemicals Dashboard. [Link]
-
PubChem. (n.d.). 5-Ethoxy-4-methyloxazole. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). 5-Ethoxy-4-Methyloxazole. [Link]
-
Chemical-Suppliers.com. (n.d.). 5-Ethoxy-4-methyloxazole | CAS 5006-20-2. [Link]
-
PubChem. (n.d.). 5-Ethoxy-2-methyl-4-phenyloxazole. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Moody, C. J., & Roff, G. J. (2005). Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. Arkivoc, 2005(5), 241-252. [Link]
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-
ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?[Link]
-
Wang, S., et al. (2018). Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor. Journal of Medicinal Chemistry, 61(20), 9176-9193. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
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-
FooDB. (2010). Showing Compound 5-Ethyl-2-hexyl-4-methyloxazole (FDB017055). [Link]
-
Mikhailov, S. N., et al. (2025). 5-Substituted 4-Thiouridines, 4-Thio-2′-deoxyuridines and Their Oligoglycol Carbonate Prodrugs as Promising Antimicrobial Agents. Molecules, 30(24), 5643. [Link]
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Technical Whitepaper: Comparative Analysis of Oxazole-4-carbonyl Chloride and Isoxazole Isomers in Medicinal Chemistry
[1]
Executive Summary
The incorporation of five-membered heterocycles into drug scaffolds is a cornerstone of bioisosteric design. While oxazole and isoxazole are structural isomers (C₃H₃NO), their electronic distributions and chemical stabilities differ radically.[1] This guide addresses a critical, often overlooked divergence in synthetic handling: Isoxazole-4-carbonyl chlorides are stable, isolable reagents, whereas Oxazole-4-carbonyl chlorides are transient, highly reactive species that typically require in situ generation. [1]
This whitepaper provides the mechanistic rationale for this difference, detailed handling protocols, and safety considerations for scaling these reactions.
Part 1: Structural & Electronic Fundamentals[1]
The core difference between these isomers lies in the heteroatom placement, which dictates their aromaticity, basicity, and the stability of exocyclic electrophiles (like acid chlorides).
Structural Comparison
| Feature | Oxazole (1,3-Oxazole) | Isoxazole (1,2-Oxazole) |
| Structure | N and O separated by one carbon (C2).[1] | N and O are adjacent (N-O bond).[1][2] |
| Numbering | O=1, C=2, N=3, C=4, C=5 | O=1, N=2, C=3, C=4, C=5 |
| Basicity (pKa of Conj. Acid) | ~0.8 (Weak base, protonates at N3) | ~ -3.0 (Very weak base) |
| Dipole Moment | ~1.50 D | ~2.90 D (Higher polarity) |
| C2/C3 Acidity | C2-H is acidic (pKa ~20).[1] Prone to deprotonation. | C3/C5 protons are stable; N-O bond is the weak link. |
Electronic Impact on Carbonyl Stability
-
Isoxazole-4-COCl: The 1,2-heteroatom arrangement creates a localized diene-like character that, while aromatic, effectively insulates the C4-carbonyl group.[1] The ring is electron-deficient enough to prevent self-condensation but stable enough to support the acid chloride moiety.
-
Oxazole-4-COCl: The 1,3-arrangement makes the oxazole ring more electron-rich (similar to an enol ether/amidine hybrid).[1] The C2 position is susceptible to nucleophilic attack or deprotonation.[3] Consequently, placing a highly electrophilic acid chloride at C4 can lead to rapid self-condensation or polymerization initiated by the ring's own nucleophilicity or trace base.
Part 2: Synthetic Pathways & Stability[1][2]
Isoxazole-4-carbonyl Chloride: The Stable Workhorse
This isomer behaves like a standard aromatic acid chloride (e.g., benzoyl chloride).[1] It is commercially available and shelf-stable if kept dry.
Synthesis Protocol:
-
Reagent: Thionyl chloride (
) or Oxalyl chloride ( ). -
Conditions: Reflux (for
) or (for ). -
Isolation: Excess reagent is removed under vacuum; the residue is used directly or distilled.
Oxazole-4-carbonyl Chloride: The Transient Intermediate
Attempting to isolate oxazole-4-carbonyl chloride often results in low yields or decomposed black tars. The acidic C2 proton can facilitate ketene formation or ring-opening pathways under the harsh conditions required to form the acid chloride.
Recommended Strategy: Avoid isolation. Use Mixed Anhydride or Active Ester methods.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis using Isoxazole-4-carbonyl Chloride (Isolation Method)
Use this for: Library synthesis where a stock solution of the electrophile is desired.[1]
Reagents:
Step-by-Step:
-
Suspend the carboxylic acid in dry toluene (0.5 M) under
. -
Add Thionyl Chloride dropwise.
-
Heat to reflux (
) for 2-3 hours. Evolution of and gas will be observed (scrub gases!).[1] -
Cool to room temperature.
-
Concentrate in vacuo to remove toluene and excess
. -
Result: The acid chloride is obtained as an off-white solid or oil.
-
Coupling: Redissolve in DCM and add to a solution of amine (1.1 eq) and
(1.5 eq) at .
Protocol B: Synthesis using Oxazole-4-carboxylic Acid (In-Situ Activation)
Use this for: Coupling sensitive oxazoles to amines without isolating the unstable acid chloride.[1]
Reagents:
-
Oxazole-4-carboxylic acid (1.0 eq)[1]
-
Isobutyl chloroformate (1.1 eq)[1]
-
N-Methylmorpholine (NMM) (1.2 eq)[1]
-
THF or DCM (Anhydrous)[1]
Step-by-Step:
-
Dissolve oxazole-4-carboxylic acid in anhydrous THF (0.2 M) under Argon.
-
Cool to -15°C (ice/salt bath). Critical: Low temperature prevents side reactions.[1]
-
Add NMM followed by dropwise addition of Isobutyl chloroformate.
-
Stir for 15-30 minutes. A white precipitate (NMM[1]·HCl) will form, indicating formation of the mixed anhydride .
-
Add the amine nucleophile (1.0 eq) directly to this cold suspension.
-
Allow to warm to RT over 2 hours.
-
Workup: Quench with water, extract with EtOAc.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent workflows required for these two isomers.
Figure 1: Comparative synthetic workflows.[1][6] Note the isolation step for Isoxazole vs. the continuous in-situ process for Oxazole.
Part 5: Safety & Reactivity Data
Reactivity Matrix
| Parameter | Isoxazole-4-COCl | Oxazole-4-COCl (Hypothetical/Transient) |
| Thermal Stability | High (often solid at RT).[1] Can be distilled. | Low. Decomposes upon heating or prolonged storage. |
| Hydrolysis Rate | Moderate.[1] Requires water/base. | Rapid. Reacts with atmospheric moisture instantly. |
| Side Reactions | Fe(II) catalyzed isomerization to Azirines (specialty reaction).[1][4] | C2-Deprotonation leading to ring opening or polymerization.[1] |
Specific Hazard: Isoxazole Isomerization
While stable under standard acylation conditions, 5-chloroisoxazole-4-carbonyl chlorides can undergo explosive or rapid exothermic isomerization to 2H-azirine-2-carbonyl chlorides if treated with Iron(II) salts or excessive heat [1].[1] Ensure reaction vessels are free of transition metal contaminants during scale-up.
References
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Source: ResearchGate URL:[1][4][7][Link]
-
Oxazole vs. Isoxazole: What's the Difference? Source: Difference.wiki URL:[Link][1]
-
Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes. Source: ACS Publications (Organic Letters) URL:[1][Link][1]
-
Reaction of Carboxylic Acids with Thionyl Chloride (Mechanism). Source: Master Organic Chemistry URL:[Link]
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Navigating the Acquisition of 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Synthesis of 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid.
This guide provides a comprehensive overview of the commercial landscape for 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid, a key heterocyclic building block for pharmaceutical and agrochemical research. Due to its specialized nature, this compound is not typically available as a stock item. Instead, its acquisition is primarily achieved through custom synthesis by specialized chemical suppliers. This document serves as a practical resource for researchers to identify potential synthesis partners and to understand the technical considerations for its production.
Understanding the Commercial Landscape: Custom Synthesis is Key
Direct commercial listings for 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid are scarce. The primary route for obtaining this molecule is through custom synthesis requests with fine chemical manufacturers that specialize in heterocyclic chemistry. These companies are equipped with the expertise and infrastructure to produce specialized molecules on a research and development scale.
Potential Commercial Suppliers for Custom Synthesis
While an exhaustive list of off-the-shelf suppliers is not available, several companies with a strong focus on fine chemicals, heterocyclic derivatives, and custom synthesis are prime candidates for producing 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid. Researchers are encouraged to contact these and similar suppliers to inquire about their custom synthesis capabilities for this specific molecule.
Table 1: Profile of Potential Custom Synthesis Providers
| Company | Specialization | Key Offerings | Website (for inquiry) |
| Ivy Fine Chemicals | Chiral chemicals, amino acids, aromatic and heterocyclic derivatives, custom synthesis.[1] | Bulk and R&D scale, GMP certified partners.[1] | [Link] |
| Matrix Fine Chemicals | Aromatic Heterocycles. | Development, manufacturing, and distribution. | [Link] |
| Le Chem Organics SA | Fine Chemicals, Pharmaceuticals precursors. | Supplier of a range of heterocyclic compounds.[2] | |
| Wacker Chemie AG | Fine chemicals and synthetic building blocks. | Ketones, esters, chlorinated intermediates, heterocyclic compounds, and silanes.[3] | [Link] |
| Apollo Scientific | Chemical intermediates for research and development. | Offers a range of oxazole derivatives.[4] | |
| ChemScene | Bioactive small molecules and chemical building blocks. | Custom synthesis and a catalog of related oxazole compounds.[5] |
Technical Insights for Synthesis and Procurement
Understanding the synthetic context of 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid is crucial for informed discussions with potential suppliers. The synthesis of the closely related ethyl ester, ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate (CAS 3357-55-9), is a logical starting point for the synthesis of the target carboxylic acid.
A plausible synthetic pathway involves the hydrolysis of the corresponding ethyl ester. This process is documented in patent literature for analogous compounds, providing a solid foundation for a custom synthesis request.[6][7]
Caption: Proposed synthesis of the target carboxylic acid via hydrolysis.
The Significance of Oxazole Carboxylic Acids in Research and Development
Oxazole and isoxazole derivatives are privileged structures in medicinal chemistry and agrochemical development, frequently serving as key building blocks for bioactive molecules.[8][9] Their utility stems from their ability to act as bioisosteres for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[10]
The structural motif of 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid and its analogs are of interest for their potential applications in:
-
Drug Discovery: As precursors to novel therapeutic agents. The oxazole ring is a common feature in anti-inflammatory, antimicrobial, and anticancer compounds.[8][9]
-
Agrochemicals: In the development of new pesticides and herbicides.[8]
-
Materials Science: In the synthesis of specialty polymers and dyes.
Experimental Protocols: A Note on Synthesis
While a specific, validated protocol for the synthesis of 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid is not publicly available, general methods for the synthesis of oxazoles from carboxylic acids have been described in the scientific literature.[11][12][13] These often involve the condensation of a carboxylic acid with a suitable amino alcohol derivative, followed by cyclization.
For custom synthesis inquiries, it is recommended to provide the supplier with the target structure, desired quantity, and purity requirements. The supplier's chemistry team will then devise a suitable synthetic route.
Conclusion
The acquisition of 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid for research and development purposes is a feasible endeavor, primarily through custom synthesis by specialized fine chemical suppliers. By leveraging the information in this guide, researchers can confidently identify and engage with potential manufacturing partners. A clear understanding of the likely synthetic routes and the importance of this chemical class will facilitate productive collaborations and the successful procurement of this valuable research compound.
References
-
Ivy Fine Chemicals. (n.d.). Welcome to Ivy Fine Chemicals. Retrieved February 17, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). Aromatic Heterocycles. Retrieved February 17, 2026, from [Link]
-
Le Chem Organics SA. (n.d.). Heterocycles - Fine Chemicals. Retrieved February 17, 2026, from [Link]
-
CP Lab Safety. (n.d.). Heterocycles - Fine Chemicals. Retrieved February 17, 2026, from [Link]
-
Wacker Chemie AG. (n.d.). Fine Chemicals. Retrieved February 17, 2026, from [Link]
-
Molbase. (n.d.). ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
-
ChemSynthesis. (n.d.). 5-ethoxy-2-methyl-N-phenyl-1,3-oxazole-4-carboxamide. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Chemsrc. (2025, August 21). 5-Ethoxy-4-methyl-1,3-oxazole. Retrieved February 17, 2026, from [Link]
-
Patsnap. (2019, April 16). Method for preparing 4-methyl-5-ethoxazole. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
-
Journal of Synthetic Chemistry. (2023, October 17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved February 17, 2026, from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
-
MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, August 5). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid. Retrieved February 17, 2026, from [Link]
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The Oxazole Imperative: Strategic Scaffolding in Modern Medicinal Chemistry
Executive Summary
The 1,3-oxazole ring is not merely a structural connector; it is a privileged scaffold that offers a unique solution to the "amide problem" in drug discovery. As a bioisostere for the amide bond, the oxazole ring retains the critical hydrogen-bond acceptor capability and planar geometry of the peptide bond while significantly enhancing metabolic stability against proteolytic cleavage.
This technical guide dissects the oxazole moiety from a functional perspective, moving beyond basic textbook definitions to explore its role in Structure-Activity Relationship (SAR) optimization, specifically in kinase inhibition and anti-inflammatory pathways. We provide validated synthetic protocols and decision-making frameworks to integrate this scaffold into your lead optimization campaigns.
Part 1: The Pharmacophore & Bioisosteric Utility
Electronic Architecture
The oxazole ring is a five-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 3. Its utility in medicinal chemistry stems from its specific electronic distribution:
-
Basicity: The nitrogen atom (N3) possesses a lone pair in the
orbital, orthogonal to the -system, making it a weak base ( ) but a competent hydrogen bond acceptor. -
Aromaticity: The oxygen atom contributes two electrons to the
-system, satisfying Hückel’s rule ( ). -
Dipole: The ring exhibits a strong dipole moment, influencing the orientation of the molecule within a binding pocket.
The "Amide-to-Oxazole" Exchange
One of the most powerful applications of the oxazole scaffold is the bioisosteric replacement of unstable amide bonds.
-
Metabolic Stability: Unlike amides, oxazoles are resistant to amidases and esterases.
-
Conformational Restriction: The oxazole ring locks the
and torsional angles, reducing the entropic penalty upon binding to a target protein.
Pharmacophore Visualization
The following diagram illustrates the key interaction points of the oxazole scaffold within a theoretical binding pocket (e.g., a kinase hinge region).
Part 2: Synthetic Architectures & Decision Logic
Selecting the correct synthetic route is critical and depends entirely on the substitution pattern required (2,4- vs. 2,5-disubstituted).
The Robinson-Gabriel Synthesis (Classic)
-
Target: 2,5-Diaryl oxazoles.
-
Mechanism: Cyclodehydration of
-acylamino ketones. -
Critical Reagent: Phosphorus oxychloride (
) or Polyphosphoric acid (PPA). -
Limitation: Harsh conditions can degrade sensitive functional groups.
The Van Leusen Reaction (Regioselective)
-
Target: 5-Substituted or 4,5-disubstituted oxazoles.
-
Mechanism: Base-mediated cycloaddition of Tosylmethyl Isocyanide (TosMIC) to aldehydes.[1][2][3][4]
-
Advantage: Mild conditions, high regioselectivity, and tolerance of diverse functional groups.
Synthesis Decision Matrix
Use the following logic flow to determine the optimal synthetic pathway for your target molecule.
Part 3: Therapeutic Case Study – Kinase Inhibition
The Challenge
In the development of VEGFR2 inhibitors (angiogenesis targeting), urea-based linkers often suffer from poor solubility and rapid metabolic clearance.
The Oxazole Solution
Replacing the amide/urea linker with an oxazole ring maintains the linear geometry required to span the ATP-binding pocket while improving physicochemical properties.
Comparative Data: Amide Linker vs. Oxazole Bioisostere
| Property | Amide Analog (Ref) | Oxazole Analog (Optimized) | Impact |
| IC50 (VEGFR2) | 12 nM | 15 nM | Potency Retained |
| t 1/2 (Microsomal) | 18 min | > 60 min | Significant Stability Gain |
| LogP | 2.8 | 3.1 | Slight Lipophilicity Increase |
| Caco-2 Permeability | Low | Moderate-High | Improved Absorption |
Note: Data represents a generalized optimization trend observed in oxazole kinase inhibitor campaigns [1, 3].
Part 4: Detailed Experimental Protocol
Protocol: Van Leusen Synthesis of 5-(4-Chlorophenyl)oxazole
This protocol is self-validating through the observation of intermediate precipitation and specific NMR signals.
Reagents:
-
4-Chlorobenzaldehyde (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq)[5] -
Methanol (MeOH) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).
-
Base Addition: Add
(20 mmol) in a single portion. -
Reflux: Heat the mixture to reflux (
) under a nitrogen atmosphere.-
Causality: Reflux provides the activation energy for the initial aldol-type condensation and subsequent cyclization.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is typically complete within 3-5 hours.
-
Self-Validation: Disappearance of the aldehyde spot and appearance of a fluorescent spot (oxazole) indicates progress.
-
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography.
Validation Criteria:
-
1H NMR (
): Look for the characteristic C2-H singlet at ppm and the C4-H singlet at ppm. The absence of the aldehyde proton ( ppm) confirms conversion.
Part 5: Future Perspectives
The oxazole scaffold is evolving beyond simple inhibition.[4] Current research integrates oxazoles into PROTACs (Proteolysis Targeting Chimeras) as rigid linkers that orient the E3 ligase and target protein into a productive ternary complex. Furthermore, C2-functionalized oxazoles are being explored as electrophilic warheads for covalent inhibition of non-catalytic cysteines.
References
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 2025. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter, 2025.[6] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. drughunter.com [drughunter.com]
Methodological & Application
Application Notes and Protocols for Amide Coupling Using Oxazole-4-Carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Amide Bonds and the Utility of Oxazole Scaffolds
The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability and hydrogen bonding capabilities are central to the structure and function of peptides, proteins, and a vast array of small molecule therapeutics. Consequently, the efficient and reliable formation of amide bonds is a critical process in the synthesis of new chemical entities.
Oxazole-containing compounds are prevalent in numerous biologically active natural products and pharmaceuticals, valued for their ability to act as peptide bond mimetics, conferring rigidity and specific electronic properties to a molecule. The incorporation of an oxazole moiety can enhance metabolic stability and modulate pharmacokinetic profiles. Oxazole-4-carbonyl chloride emerges as a valuable reagent in this context, providing a direct and efficient means to introduce the oxazole-4-carboxamide substructure into target molecules. This application note provides a comprehensive guide to the use of oxazole-4-carbonyl chloride in amide coupling reactions, offering a detailed protocol, mechanistic insights, and practical guidance for its successful implementation in a research setting.
Chemical Profile: Oxazole-4-Carbonyl Chloride
| Property | Value | Source |
| Chemical Formula | C₄H₂ClNO₂ | [1][2] |
| Molecular Weight | 131.52 g/mol | [1][2] |
| Appearance | White to yellow or brown solid | [1] |
| CAS Number | 62348-20-3 | [1][2] |
| Boiling Point | 190.6 ± 13.0 °C (Predicted) | [2] |
| Density | 1.431 ± 0.06 g/cm³ (Predicted) | [2] |
Mechanism of Action: Nucleophilic Acyl Substitution
The amide coupling reaction using oxazole-4-carbonyl chloride proceeds via a well-established nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[3][4] The key steps are as follows:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the oxazole-4-carbonyl chloride. This forms a tetrahedral intermediate.
-
Chloride Ion Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), neutralizes the hydrochloric acid (HCl) generated in the reaction. This deprotonation of the initially formed ammonium salt drives the reaction to completion.[5]
The oxazole ring is generally stable under these conditions. The electron-withdrawing nature of the oxazole ring can enhance the electrophilicity of the carbonyl carbon, potentially leading to a more facile reaction compared to some aliphatic or aromatic acyl chlorides.
dot graph "Amide_Coupling_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
// Nodes Reactants [label="Oxazole-4-Carbonyl Chloride + Amine (R-NH2)", fillcolor="#FFFFFF"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Products [label="Oxazole-4-Carboxamide + HCl", fillcolor="#34A853"]; Base [label="Base (e.g., Et3N)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="Triethylammonium Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Products [label="Chloride Expulsion"]; Products -> Salt [label="Neutralization", style=dashed]; Base -> Products [style=invis]; // for layout Base -> Salt [style=dashed]; }
Caption: Mechanism of Amide Bond Formation.
Experimental Protocol: General Procedure for Amide Coupling
This protocol outlines a general method for the coupling of a primary or secondary amine with oxazole-4-carbonyl chloride. Reaction conditions may require optimization depending on the specific amine substrate.
Materials and Equipment:
-
Oxazole-4-carbonyl chloride
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Safety Precautions:
-
Oxazole-4-carbonyl chloride is a corrosive and moisture-sensitive compound. Handle in a well-ventilated fume hood.[6][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][7]
-
Avoid inhalation of dust and vapors.[6]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[6][7]
-
Acyl chlorides react exothermically with water and other protic solvents. Ensure all glassware is dry and use anhydrous solvents.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Add triethylamine (1.1-1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Oxazole-4-Carbonyl Chloride:
-
In a separate, dry vial, weigh the oxazole-4-carbonyl chloride (1.0-1.2 eq).
-
Dissolve the oxazole-4-carbonyl chloride in a minimal amount of anhydrous DCM.
-
Slowly add the solution of oxazole-4-carbonyl chloride to the stirred amine solution at 0 °C over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure oxazole-4-carboxamide.
-
dot digraph "Experimental_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];
// Nodes A [label="1. Dissolve Amine and Base in Anhydrous DCM", fillcolor="#FFFFFF"]; B [label="2. Cool to 0 °C", fillcolor="#FBBC05"]; C [label="3. Add Oxazole-4-Carbonyl Chloride Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Stir at Room Temperature (2-16 h)", fillcolor="#FFFFFF"]; E [label="5. Reaction Monitoring (TLC/LC-MS)", fillcolor="#FBBC05"]; F [label="6. Aqueous Work-up", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Extraction with DCM", fillcolor="#FFFFFF"]; H [label="8. Drying and Concentration", fillcolor="#FBBC05"]; I [label="9. Purification (Column Chromatography)", fillcolor="#34A853"]; J [label="Pure Oxazole-4-Carboxamide", shape=ellipse, fillcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label="Reaction Complete"]; F -> G; G -> H; H -> I; I -> J; }
Caption: Experimental Workflow for Amide Coupling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive amine (e.g., sterically hindered or electron-deficient).- Insufficiently reactive oxazole-4-carbonyl chloride (hydrolyzed).- Inadequate amount of base. | - Increase reaction temperature or prolong reaction time.- Use a fresh, sealed bottle of oxazole-4-carbonyl chloride.- Add a catalytic amount of 4-dimethylaminopyridine (DMAP).- Increase the equivalents of base. |
| Formation of Side Products | - Hydrolysis of oxazole-4-carbonyl chloride to the corresponding carboxylic acid.- Diacylation of primary amines. | - Ensure strictly anhydrous conditions.- Add the oxazole-4-carbonyl chloride slowly at 0 °C.- Use a slight excess of the amine for primary amines. |
| Difficult Purification | - Presence of triethylammonium chloride salt.- Product has similar polarity to starting materials. | - Perform an aqueous wash during work-up to remove the salt.- Optimize the eluent system for column chromatography. |
Scope and Limitations
This protocol is generally applicable to a wide range of primary and secondary amines.
-
Amines: Aliphatic amines are typically more nucleophilic and react more readily than aromatic amines. Sterically hindered amines may require more forcing conditions (e.g., elevated temperatures, longer reaction times). Electron-deficient amines (e.g., anilines with electron-withdrawing groups) may also exhibit lower reactivity.
-
Oxazole-4-carbonyl chloride: The reagent is sensitive to moisture and should be handled accordingly. Its reactivity is comparable to other heterocyclic and aromatic acyl chlorides.
Conclusion
Oxazole-4-carbonyl chloride is a highly effective reagent for the synthesis of oxazole-4-carboxamides. The protocol described herein, based on the principles of the Schotten-Baumann reaction, provides a robust and versatile method for the formation of these valuable amide-containing heterocycles. By understanding the reaction mechanism and adhering to proper experimental techniques, researchers can successfully employ this reagent to advance their synthetic endeavors in drug discovery and materials science.
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link][3]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link][4]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
-
Capot Chemical. (2008, October 23). MSDS of Oxazole. [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link][5]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. (2025, August 7). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. [Link]
-
PubChem. (n.d.). 4-Chloro-oxazole. [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]
Sources
- 1. 4-OXAZOLECARBONYL CHLORIDE | 62348-20-3 [m.chemicalbook.com]
- 2. 4-OXAZOLECARBONYL CHLORIDE CAS#: 62348-20-3 [chemicalbook.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. byjus.com [byjus.com]
- 6. fishersci.ca [fishersci.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Lab Reporter [fishersci.it]
Technical Application Note: Reaction of 5-Ethoxy-2-Methyl-1,3-Oxazole-4-Carbonyl Chloride with Amines
Executive Summary
This application note details the protocol for the acylation of primary and secondary amines using 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride . While oxazole-4-carboxamides are valuable pharmacophores in drug discovery (e.g., kinase inhibitors, antibacterial agents), the specific 5-ethoxy substitution pattern introduces unique electronic properties and stability challenges.
The 5-ethoxy group acts as a strong electron donor (vinyl ether character), increasing the electron density of the oxazole ring. While this stabilizes the ring against nucleophilic attack at C2, it renders the system susceptible to acid-catalyzed hydrolysis at the C5 position. Therefore, standard acid chloride protocols involving prolonged heating or unbuffered acidic byproducts can lead to ring cleavage or polymerization. This guide presents an optimized, mild protocol to ensure high fidelity amide bond formation.
Chemical Basis & Mechanistic Insights
The Electrophile: 5-Ethoxy-2-Methyl-1,3-Oxazole-4-Carbonyl Chloride
Unlike simple benzoyl chlorides, this substrate possesses a "push-pull" electronic system:
-
C5-Ethoxy Group: Donates electron density into the ring (
-donor), rendering the C4-carbonyl slightly less electrophilic than electron-deficient heteroaromatic acid chlorides. -
Acid Sensitivity: The C5-O bond has ketene acetal-like character. In the presence of strong acid (generated as HCl during reaction) and moisture, the ring can open to form acyclic acylamino esters.
Reaction Mechanism
The reaction proceeds via a standard Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acid chloride.
-
Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.
-
Elimination: Chloride ion is expelled, reforming the carbonyl and generating the protonated amide.
-
Deprotonation: A base scavenger (e.g., DIPEA, Et3N) removes the proton to form the neutral amide and precipitates the amine hydrochloride salt.
Critical Control Point: The rapid neutralization of HCl is essential. Accumulation of HCl can protonate the oxazole nitrogen (N3) or the ethoxy oxygen, catalyzing ring degradation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride | Substrate | 1.0 | Prepare in situ or use fresh; highly moisture sensitive. |
| Amine (R-NH₂ or R₂NH) | Nucleophile | 1.1 - 1.2 | Slight excess ensures complete consumption of the unstable acid chloride. |
| DIPEA (N,N-Diisopropylethylamine) | Base Scavenger | 1.5 - 2.0 | Preferred over Et₃N for lower nucleophilicity; prevents HCl accumulation. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous; preferred for solubility. |
| THF (Tetrahydrofuran) | Alt.[1] Solvent | - | Anhydrous; use if amine solubility is poor in DCM. |
Step-by-Step Procedure
Phase A: Preparation of the Acid Chloride (In Situ Recommended)
Note: If purchasing the acid chloride, skip to Phase B. If starting from the carboxylic acid, follow this activation step.
-
Suspend 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cool to 0°C under nitrogen atmosphere.
-
Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (1-2 drops). Avoid Thionyl Chloride (SOCl₂) at reflux if possible to prevent thermal degradation of the ethoxy group.
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours until gas evolution ceases.
-
Concentrate in vacuo (strictly anhydrous) to remove excess oxalyl chloride/HCl. Re-dissolve the residue in anhydrous DCM for the next step.
Phase B: Amide Coupling (The "Gold Standard" Protocol)
-
Reaction Setup: In a separate flame-dried flask, dissolve the Amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM. Cool this solution to 0°C .
-
Addition: Add the solution of 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride (from Phase A) dropwise to the amine solution over 10-15 minutes.
-
Rationale: Adding the acid chloride to the amine/base mixture ensures that base is always present in excess, instantly neutralizing HCl and protecting the oxazole ring.
-
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (or LC-MS) for disappearance of the amine (if limiting) or formation of product.
-
Note: The acid chloride hydrolyzes to the acid on silica TLC; monitor the formation of the amide spot (usually less polar than the acid).
-
-
Workup:
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Visualization & Workflows
Reaction Pathway & Troubleshooting Logic
The following diagram illustrates the reaction workflow and critical decision nodes for troubleshooting side reactions.
Caption: Workflow for the synthesis of oxazole-4-carboxamides, highlighting critical failure modes (hydrolysis and ring opening).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovery of Acid | Moisture ingress during coupling. | Ensure all glassware is flame-dried. Use fresh anhydrous DCM. |
| Complex Mixture / Black Tar | Acid-catalyzed decomposition of the oxazole ring. | Crucial: Ensure DIPEA is present before adding the acid chloride. Do not add base after the reagents are mixed. Keep temperature at 0°C during addition. |
| Incomplete Conversion | Acid chloride deactivated or amine steric hindrance. | Use 1.2–1.5 eq of acid chloride. If amine is unreactive, add a catalyst like DMAP (0.1 eq), but monitor strictly for side reactions. |
| Product Soluble in Aqueous Layer | Product is polar (e.g., amino-oxazole). | Avoid aqueous workup. Filter off amine salts and purify directly by loading the crude mixture onto silica or using reverse-phase prep-HPLC. |
Safety & Handling
-
Acid Chlorides: Corrosive and lachrymators. Handle only in a functioning fume hood. Inhalation can cause severe respiratory irritation.
-
Oxalyl Chloride: Releases CO and CO₂ upon reaction. CO is toxic and odorless; ensure excellent ventilation.
-
Oxazole Derivatives: Many are biologically active. Handle the final product as a potential potent compound (wear gloves, lab coat, eye protection).
References
-
General Oxazole Synthesis & Reactivity
-
Stability of Functionalized Oxazoles
- Title: On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.
- Source: National Institutes of Health (PubMed / PMC).
-
URL:[Link]
- Synthetic Intermediates (Vitamin B6 Precursors)
-
Amide Coupling Methodology
- Title: Synthesis of 1,3-oxazoles (General Methodologies).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the esterification of 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride, a key intermediate in the synthesis of various biologically active compounds. The document outlines the underlying chemical principles, detailed experimental protocols, safety considerations, and analytical characterization of the resulting oxazole esters. By explaining the causality behind experimental choices, this guide equips researchers with the necessary knowledge to successfully synthesize a range of ester derivatives from this versatile building block.
Introduction and Scientific Background
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities. The targeted functionalization of the oxazole ring is therefore of significant interest in drug discovery and development. 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is a reactive acyl chloride that serves as a versatile precursor for the synthesis of various ester derivatives at the C4 position.
The esterification of acyl chlorides with alcohols is a fundamental and highly efficient transformation in organic synthesis. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to form the stable ester product. The reaction is typically rapid and exothermic, often requiring careful temperature control.[3] A non-nucleophilic base, such as pyridine or triethylamine, is commonly added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[4]
The presence of the electron-rich 5-ethoxy group on the oxazole ring can influence the reactivity of the C4-carbonyl group. This guide will provide protocols that account for the specific electronic nature of the starting material.
Safety and Handling Precautions
5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is an acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Acyl chlorides are corrosive, lachrymatory, and react violently with water and other protic solvents.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Handling:
-
Always handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Use dry glassware and solvents.
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal.
Experimental Protocols
This section provides detailed protocols for the esterification of 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride with a primary alcohol (ethanol) and a secondary alcohol (isopropanol). These protocols can be adapted for other alcohols with minor modifications.
General Considerations
-
Solvent: A dry, aprotic solvent is crucial to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are common choices.
-
Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is used to scavenge the HCl produced during the reaction. Pyridine can sometimes act as a nucleophilic catalyst.
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
Protocol 1: Synthesis of Ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate
This protocol details the reaction with a primary alcohol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride | ~203.61 | 1.0 | ~204 mg |
| Ethanol (anhydrous) | 46.07 | 1.2 | ~70 µL |
| Triethylamine (Et₃N) | 101.19 | 1.5 | ~210 µL |
| Dichloromethane (DCM, anhydrous) | - | - | 5 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride (1.0 mmol).
-
Dissolve the acyl chloride in anhydrous DCM (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, prepare a solution of anhydrous ethanol (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (2 mL).
-
Slowly add the ethanol/triethylamine solution to the stirred acyl chloride solution at 0 °C over 5-10 minutes. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding water (5 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate.
Experimental Workflow Diagram:
Caption: General workflow for the esterification of 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride.
Characterization of the Ester Product
The purified ester should be characterized using standard analytical techniques to confirm its structure and purity. For the example of ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate, the expected data is as follows:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), the ethoxy group on the oxazole ring (triplet and quartet), and the methyl group on the oxazole ring (singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl and ethoxy groups. |
| IR | A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹. C-O stretching bands will also be present. |
| Mass Spec | The molecular ion peak corresponding to the calculated mass of the ester product. |
Predicted Spectroscopic Data for Ethyl 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylate: [2]
| Data Type | Predicted Values |
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.21 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.35 (q, J = 7.1 Hz, 2H), 4.25 (q, J = 7.0 Hz, 2H), 2.50 (s, 3H), 1.40 (t, J = 7.0 Hz, 3H), 1.35 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.5, 158.0, 157.5, 135.0, 68.0, 61.0, 15.0, 14.5, 14.0 |
| IR (neat, cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1620 (C=N), ~1100 (C-O) |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₉H₁₄NO₄⁺: 200.0896, found: 200.0895 |
Mechanistic Rationale
The esterification of an acyl chloride with an alcohol is a classic example of a nucleophilic acyl substitution reaction. The mechanism can be visualized as a two-step addition-elimination process.
Mechanism Diagram:
Caption: Nucleophilic addition-elimination mechanism for esterification.
-
Nucleophilic Attack (Addition): The lone pair of electrons on the oxygen atom of the alcohol attacks the electron-deficient carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[1]
-
Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting protonated ester is deprotonated by the base (e.g., triethylamine) to yield the final ester product and the corresponding ammonium salt.[4]
Troubleshooting and Further Considerations
-
Low Yield: If the yield is low, ensure that all reagents and solvents were anhydrous. The presence of water will lead to the formation of the corresponding carboxylic acid as a byproduct. Incomplete reaction can be addressed by increasing the reaction time or slightly warming the reaction mixture.
-
Purification Difficulties: If the product is difficult to separate from the starting materials or byproducts, optimizing the solvent system for column chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.
-
Reaction with Sterically Hindered Alcohols: The reaction with bulky secondary or tertiary alcohols may be slower. In such cases, a more potent acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP), may be added in catalytic amounts along with the stoichiometric base.[5]
Conclusion
The esterification of 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is a robust and efficient method for the synthesis of a diverse range of oxazole-4-carboxylate esters. By following the detailed protocols and understanding the underlying chemical principles and safety precautions outlined in this guide, researchers can confidently utilize this versatile building block in their synthetic endeavors. The provided characterization data for a representative product will aid in the successful identification and purification of the target molecules.
References
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. Retrieved from [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Sources
- 1. ETHYL OXAZOLE-5-CARBOXYLATE(118994-89-1) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate [cymitquimica.com]
- 3. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ester synthesis by esterification [organic-chemistry.org]
Application Note: One-Pot Synthesis of Oxazole Derivatives via Acid Chloride Intermediates
Executive Summary
Oxazole derivatives are critical pharmacophores in medicinal chemistry, serving as core motifs in antibiotics (e.g., Virginiamycin), anticancer agents, and fluorescent probes. While traditional methods like the Cornforth or Fischer syntheses exist, the via Acid Chloride route offers superior atom economy and modularity for drug discovery libraries.
This guide details two distinct, high-fidelity protocols for generating oxazoles using acid chloride intermediates:
-
Protocol A (The Process Route): A modified One-Pot Robinson-Gabriel Synthesis starting from carboxylic acids (generated in situ to acid chlorides).
-
Protocol B (The MedChem Route): A Transition-Metal-Catalyzed Cycloisomerization of Acid Chlorides and Propargyl Amines.
Mechanistic Foundation & Causality
Understanding the reaction kinetics and intermediate stability is vital for reproducibility. The synthesis hinges on the electrophilicity of the acid chloride carbon and the nucleophilicity of the amine/enol partner.
The Robinson-Gabriel Pathway (Modified)
The classical Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylaminoketones.[1] In our one-pot modification, the acid chloride is the "activation trigger."
-
Activation: Carboxylic acid is converted to acid chloride (
) using or Oxalyl Chloride. -
N-Acylation: The acid chloride reacts with an
-amino ketone hydrochloride. Critical Control Point: This step requires careful pH modulation (base addition) to liberate the free amine without hydrolyzing the acid chloride. -
Cyclodehydration: The resulting amide undergoes intramolecular attack by the ketone oxygen (enol form), followed by dehydration to aromatize the ring.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and critical transition states.
Figure 1: Mechanistic pathway for the stepwise one-pot conversion of carboxylic acids to oxazoles via acid chloride.
Experimental Protocols
Protocol A: One-Pot Robinson-Gabriel Synthesis (Scale-Up Focus)
Application: Synthesis of 2,5-diaryloxazoles from stable carboxylic acids and
Reagents & Equipment[1][2][3][4]
-
Substrate: Benzoic Acid derivative (1.0 equiv)
-
Reagent:
-Amino acetophenone hydrochloride (1.0 equiv) -
Chlorinating Agent: Thionyl Chloride (
) (1.5 equiv) -
Cyclizing Agent: Polyphosphoric Acid (PPA) or
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology
-
Acid Chloride Generation:
-
In a flame-dried round-bottom flask, dissolve the carboxylic acid (10 mmol) in anhydrous Toluene (20 mL).
-
Add
(15 mmol) and a catalytic drop of DMF. -
Reflux at 80°C for 2 hours under
atmosphere. -
Validation: Monitor by TLC (conversion of acid) or aliquot NMR.
-
Evaporation (Critical): Remove excess
and solvent under reduced pressure. Re-dissolve the crude acid chloride in fresh Toluene (15 mL).
-
-
Amidation:
-
Add
-amino acetophenone hydrochloride (10 mmol) to the reaction vessel. -
Add Pyridine (22 mmol) dropwise at 0°C to scavenge HCl.
-
Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Formation of the amide intermediate can be confirmed by LC-MS (
peak).
-
-
Cyclodehydration:
-
Add
(30 mmol) directly to the mixture. -
Heat to reflux (110°C) for 4–6 hours.
-
Observation: The mixture will darken; completion is indicated by the disappearance of the amide peak on HPLC.
-
-
Work-up:
-
Cool to RT and carefully quench by pouring into ice-water (exothermic!).
-
Neutralize with saturated
solution. -
Extract with Ethyl Acetate (
mL). -
Dry over
and concentrate.
-
Protocol B: Pd-Catalyzed Propargyl Amine Route (Library Focus)
Application: Rapid generation of diverse oxazoles for SAR studies. Key Advantage: Mild conditions, high functional group tolerance.
Reagents
-
Substrate: Acid Chloride (Commercial or prepared) (1.0 equiv)
-
Reagent: Propargyl amine (1.0 equiv)
-
Catalyst:
(2 mol%) + CuI (4 mol%)[5] -
Base:
(2.0 equiv) -
Solvent: THF
Workflow Diagram
Figure 2: Operational workflow for the Pd-catalyzed synthesis of oxazoles from acid chlorides.
Data Presentation & Optimization[3][10]
Comparison of Dehydrating Agents (Protocol A)
The choice of cyclizing agent significantly impacts yield and purity.
| Agent | Conditions | Yield (%) | Pros | Cons |
| Reflux, 4h | 85-92% | High conversion, robust | Harsh, corrosive work-up | |
| Burgess Reagent | THF, 50°C | 70-80% | Mild, neutral conditions | Expensive, atom inefficient |
| 0°C | 60-75% | Cheap, available | Sulfonation byproducts possible | |
| PPA | 140°C | 50-65% | Solvent-free | Viscous, difficult work-up |
Troubleshooting Guide
-
Issue: Low yield in Protocol A.
-
Cause: Hydrolysis of Acid Chloride before amidation.
-
Fix: Ensure Toluene is dried over molecular sieves; increase
equivalents during activation.
-
-
Issue: Incomplete Cyclization (Amide remains).
-
Cause: Steric hindrance around the ketone.
-
Fix: Switch from
to Burgess Reagent or increase reaction temperature.
-
-
Issue: Dimerization of Propargyl Amine (Protocol B).
-
Cause: Oxidation of alkyne (Glaser coupling).
-
Fix: Degas solvents thoroughly with Argon; ensure strict anaerobic conditions.
-
References
-
Thieme Connect. (2007).[5] One-Pot Synthesis of 2,5-Disubstituted Oxazoles via Pd-Catalyzed Cyclization. Retrieved from [Link]
-
SynArchive. Robinson-Gabriel Synthesis Mechanism and History. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Oxazoles from Arylacetylenes and Amino Acids. Retrieved from [Link]
-
NIH/PubMed. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids through an I2/Cu(NO3)23H2O-Assisted Domino Sequence [organic-chemistry.org]
- 3. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Procedure for generating oxazole acid chlorides in situ
Application Notes & Protocols
Topic: In Situ Generation and Application of Oxazole Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole acid chlorides are highly reactive and valuable intermediates in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Their inherent instability, however, often precludes isolation and storage. This guide provides a detailed exposition on the in situ generation of oxazole acid chlorides from their corresponding carboxylic acids. We delve into the underlying mechanisms, offer a comparative analysis of common chlorinating agents, and present a comprehensive, field-proven protocol. This document is designed to equip researchers with the necessary knowledge to confidently and successfully employ these transient intermediates in their synthetic endeavors.
The Rationale for In Situ Generation
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Functionalization of the oxazole ring, often at the C4 position, is a common strategy for modulating biological activity. The conversion of a stable oxazole-4-carboxylic acid to its corresponding acid chloride dramatically enhances its electrophilicity, making it a potent acylating agent for nucleophiles such as amines, alcohols, and organometallic reagents.
However, many substituted oxazole acid chlorides are highly sensitive to moisture and prone to decomposition, sometimes even under anhydrous conditions.[2] Attempts to isolate these intermediates can lead to significant yield loss and the formation of intractable byproducts. Generating the acid chloride in situ—within the reaction vessel and immediately prior to its intended use—circumvents these stability issues. This "generate-and-trap" strategy ensures maximum reactivity and efficiency, leading to cleaner reaction profiles and higher yields of the desired final product.
Mechanism and Selection of Chlorinating Agents
The conversion of a carboxylic acid to an acid chloride is a cornerstone transformation in organic synthesis.[3] The most common and effective methods for generating oxazole acid chlorides in situ rely on reagents like oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5]
The reaction does not proceed by direct chlorination. Instead, the chlorinating agent reacts with the catalytic DMF to form a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[6][7][8] This reagent is the true active species in the catalytic cycle. The carboxylic acid attacks the Vilsmeier reagent, leading to a reactive intermediate that then collapses, releasing the desired acid chloride and regenerating the DMF catalyst.
Caption: Catalytic cycle for oxazole acid chloride synthesis.
Comparative Analysis of Reagents
The choice between oxalyl chloride and thionyl chloride can significantly impact the reaction's success, especially with sensitive or complex substrates.
| Feature | Oxalyl Chloride ((COCl)₂) | Thionyl Chloride (SOCl₂) |
| Reaction Conditions | Mild; typically 0 °C to room temperature in solvents like DCM or THF.[9] | Harsher; often requires heating/reflux, sometimes neat.[4] |
| Byproducts | Gaseous (CO, CO₂, HCl), easily removed under vacuum.[5][9] | Gaseous (SO₂, HCl), but SO₂ can sometimes cause side reactions.[5][9] |
| Selectivity | Generally milder and more selective for acid-sensitive functional groups (e.g., Boc protecting groups).[10] | Can be too reactive, leading to side reactions or degradation of sensitive substrates.[10] |
| Work-up | Simpler; excess reagent and byproducts are highly volatile and easily removed.[10] | More complex; higher boiling point requires more stringent conditions for removal.[10] |
| Catalyst | Almost always requires catalytic DMF for efficient reaction.[11] | Can be used without a catalyst, but DMF accelerates the reaction.[12] |
| Cost | More expensive.[9] | Less expensive.[10] |
Expert Recommendation: For laboratory-scale synthesis, particularly in drug discovery and development where substrate integrity is paramount, oxalyl chloride with catalytic DMF is the superior choice .[10] Its mild conditions, clean byproducts, and high selectivity justify the additional cost. Thionyl chloride remains a viable, economical option for robust substrates or large-scale production where cost is a primary driver.[9][10]
Detailed Experimental Protocol: In Situ Generation and Amide Coupling
This protocol describes a general procedure for the in situ formation of an oxazole-4-carbonyl chloride and its subsequent reaction with a primary amine to form an amide.
Materials and Reagents
-
Oxazole-4-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.2 - 1.5 eq)
-
N,N-Dimethylformamide (DMF, 1-5 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Primary amine (1.1 - 1.3 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Experimental Workflow
Caption: Workflow for in situ acid chloride formation and coupling.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the oxazole-4-carboxylic acid (1.0 eq). Seal the flask with a septum and establish an inert atmosphere (N₂ or Ar).
-
Dissolution: Add anhydrous DCM (to make a ~0.1-0.2 M solution) via syringe and stir until the acid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops from a syringe needle) to the stirred solution.
-
Acid Chloride Formation: Slowly add oxalyl chloride (1.3 eq) dropwise via syringe over 5-10 minutes. Vigorous gas evolution (CO, CO₂) will be observed. Caution: This step is exothermic and produces toxic gases. Perform in a well-ventilated fume hood.
-
Reaction Monitoring (Formation): Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1-2 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LCMS to confirm consumption of the starting acid.
-
Preparation for Coupling: Once the acid chloride formation is complete, cool the reaction mixture back down to 0 °C. In a separate flask, prepare a solution of the primary amine (1.2 eq) and TEA or DIPEA (2.5 eq) in anhydrous DCM.
-
Amide Coupling: Add the amine/base solution dropwise to the freshly prepared oxazole acid chloride solution at 0 °C.
-
Reaction Monitoring (Coupling): Allow the reaction to warm to room temperature and stir until the acid chloride is consumed (typically 1-4 hours, monitor by TLC or LCMS).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.
Troubleshooting and Safety
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete conversion of carboxylic acid | Insufficient chlorinating agent; inactive reagent (degraded by moisture); insufficient reaction time. | Use a slight excess of oxalyl chloride (1.3-1.5 eq); ensure reagents are fresh and anhydrous; increase reaction time. |
| Low yield of final product | Decomposition of the acid chloride; competitive side reactions. | Maintain low temperature (0 °C) during formation and coupling; ensure the amine nucleophile is added promptly after acid chloride formation. |
| Formation of symmetrical anhydride | Incomplete conversion to acid chloride followed by reaction with remaining carboxylic acid. | Ensure full conversion to the acid chloride before adding the amine; use a slight excess of oxalyl chloride. |
Safety Precautions
-
Oxalyl chloride and thionyl chloride are toxic, corrosive, and react violently with water. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reactions produce acidic and toxic gases (HCl, CO, SO₂). Ensure adequate ventilation and consider using a scrubber or base trap for large-scale reactions.
-
Always add reagents slowly and control the reaction temperature, especially during the addition of the chlorinating agent, as the reaction is exothermic.
References
-
Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). Chem-Space. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]
-
Chavan, L. N., Pashikanti, G., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. [Link]
-
Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Getting Towed Uphill. Reactivity in Chemistry. [Link]
-
Synthesis of 5-chloroisoxazole-4-carbonyl chlorides. ResearchGate. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (2020). Pharmaguideline. [Link]
- Process for producing carboxylic acid chloride.
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ResearchGate. [Link]
-
Vilsmeier reagent. Wikipedia. [Link]
-
Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. PubMed. [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. [Link]
- Process for preparing oxazole derivatives.
-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]
-
Oxazole – Knowledge and References. Taylor & Francis. [Link]
-
What reagent is used to convert a carboxylic acid into the corresponding chloride? Atlas. [Link]
-
Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. [Link]
-
OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
DIRECT OXAZOLE SYNTHESIS FROM ASMIC, ALKYL HALIDES, AND ACID CHLORIDES. University of Pennsylvania. [Link]
- Method for producing acid chlorides.
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP2128122A1 - Process for producing carboxylic acid chloride - Google Patents [patents.google.com]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 11. researchgate.net [researchgate.net]
- 12. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Oxazole-4-Carbonyl Chloride Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Process Stability for Heteroaromatic Acid Chlorides
Executive Summary & Core Directive
The Challenge:
Synthesizing oxazole-4-carbonyl chloride is deceptively difficult. Unlike benzene derivatives, the oxazole ring is a
The Solution: Abandon high-temperature reflux methods. The industry-standard protocol for sensitive heteroaromatic acid chlorides is the Oxalyl Chloride / Catalytic DMF method executed at controlled temperatures. This method operates via a Vilsmeier-Haack-type intermediate, allowing activation under neutral-to-mildly-acidic conditions without thermal shock.
The Gold Standard Protocol
Use this protocol to establish a baseline. Deviations from this stoichiometry are the primary cause of yield loss.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Oxazole-4-carboxylic acid | 1.0 | Substrate | Must be effectively dry ( |
| Oxalyl Chloride | 1.2 - 1.5 | Chlorinating Agent | Excess ensures complete conversion; volatile byproducts ( |
| DMF (Anhydrous) | 0.05 (5 mol%) | Catalyst | Essential. Without DMF, reaction is sluggish. Too much DMF forms stable adducts. |
| DCM (Dichloromethane) | Solvent | [0.2 - 0.5 M] | Anhydrous. Stabilized with amylene (avoid ethanol-stabilized DCM). |
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, an addition funnel, and an inert gas inlet (
or ). -
Suspension: Suspend the oxazole-4-carboxylic acid in anhydrous DCM at 0°C (Ice bath) . Note: The acid may not dissolve completely; this is normal.
-
Catalyst Addition: Add the catalytic DMF (5 mol%).
-
Chlorination: Add Oxalyl Chloride dropwise over 15–20 minutes.
-
Observation: You will see vigorous bubbling (
evolution).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Endpoint: The suspension should become a clear solution as the acid is consumed.
-
-
Workup (The Yield Killer):
-
Do NOT wash with water or bicarbonate (hydrolysis risk).
-
Concentrate the mixture in vacuo (rotary evaporator) at
. -
Chase: Add fresh anhydrous DCM or Toluene and re-evaporate 2x to azeotrope off residual HCl and Oxalyl Chloride.
-
-
Storage: Use immediately or store as a solid under Argon at -20°C.
Mechanistic Insight (Why DMF?)
Understanding the mechanism prevents "blind" troubleshooting. DMF is not just a solvent here; it acts as a catalytic shuttle . It reacts with oxalyl chloride to form the active Vilsmeier Chloroiminium reagent , which is far more electrophilic than oxalyl chloride alone.
Figure 1: The catalytic cycle of DMF.[1][2][3] The Chloroiminium species activates the carboxylic acid oxygen, converting it into a leaving group, which is then displaced by chloride.
Troubleshooting Guide
Symptom: Low Yield / Recovery
| Potential Cause | Diagnostic Question | Corrective Action |
| Hydrolysis | Did you use a water bath or aqueous workup? | Strictly Anhydrous. The oxazole acid chloride hydrolyzes in seconds. Evaporate solvent only; do not wash. |
| HCl Salt Formation | Is the product a "sticky solid" or gum? | The basic oxazole nitrogen traps HCl. Do not filter the solid. Use the crude salt directly in the next step, adding an extra equivalent of base (e.g., |
| Volatility | Did you leave it on the high-vac too long? | Low molecular weight oxazoles sublime. Monitor mass carefully; do not pump overnight. |
Symptom: Black/Dark Reaction Mixture
| Potential Cause | Diagnostic Question | Corrective Action |
| Thermal Decomposition | Did you heat to reflux? | Lower Temperature. Oxazoles are heat-sensitive. Run at 0°C |
| Polymerization | Was the reaction run neat (no solvent)? | Dilution. Ensure concentration is 0.2–0.5M in DCM to dissipate heat and prevent intermolecular reactions. |
Symptom: Incomplete Reaction
| Potential Cause | Diagnostic Question | Corrective Action |
| Dead Catalyst | Is your DMF old/wet? | Use fresh anhydrous DMF . Wet DMF hydrolyzes oxalyl chloride before it activates the acid. |
| Solubility | Is the starting material still floating after 4 hours? | Add another 1-2 drops of DMF. If persistent, sonicate briefly to break up particle aggregates. |
Logic Flow for Optimization
Use this decision tree to determine your next experimental move.
Figure 2: Decision matrix for diagnosing yield failures in oxazole synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: The product turned into a solid that won't dissolve in DCM. What is it?
A: This is likely the Hydrochloride Salt of your acid chloride. The oxazole nitrogen is basic (
-
Fix: Do not try to filter it off. If using it for an amide coupling, suspend the solid in DCM and add your amine + excess base (e.g., TEA or DIPEA). The base will liberate the free oxazole and allow the reaction to proceed.
Q: Can I store the acid chloride? A: Not recommended. Oxazole-4-carbonyl chloride is highly moisture-sensitive. If storage is unavoidable, seal it under Argon in a Schlenk tube and store at -20°C. It will likely degrade within 48 hours.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Levin, J. I., Turos, E., & Weinreb, S. M. (1993). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993.
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Organic Syntheses , Coll. Vol. 9, p.13 (1998); Vol. 71, p.69 (1993). Acid Chlorides from Carboxylic Acids with Oxalyl Chloride.
-
BenchChem. (2025).[4] Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis.
Sources
Technical Support Center: Troubleshooting Low Reactivity of Oxazole Acid Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for issues related to the low or inconsistent reactivity of oxazole acid chlorides in acylation and other coupling reactions. As experienced chemists know, unexpected results are a common part of research, and this guide aims to provide a systematic approach to identifying and resolving these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My oxazole acid chloride is failing to react with a typically reactive nucleophile (e.g., a primary amine). What are the most likely causes?
This is a common issue that can often be traced back to the stability and purity of the acid chloride or the reaction conditions, rather than an inherent lack of reactivity of the oxazole acid chloride itself. The oxazole ring is electron-deficient, which should enhance the electrophilicity of the acid chloride.[1][2]
Troubleshooting Steps:
-
Verify the Integrity of the Oxazole Acid Chloride:
-
Hydrolysis: Acid chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them back to the unreactive carboxylic acid.[3][4] It is crucial to handle the oxazole acid chloride under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen) and with dry solvents and glassware.[4]
-
Purity: Was the acid chloride freshly prepared? If it has been stored, it may have degraded. It's often best to use oxazole acid chlorides immediately after their preparation.[4]
-
Characterization: If possible, obtain a quick ¹H NMR or IR spectrum of the acid chloride before use. In the IR spectrum, you should see a characteristic C=O stretch for the acid chloride, typically at a higher frequency than the corresponding carboxylic acid.
-
-
Assess the Nucleophile:
-
Purity and Basicity: Ensure the nucleophile is pure and not a salt (e.g., an amine hydrochloride). If it is a salt, an appropriate amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added to liberate the free nucleophile.[5]
-
Steric Hindrance: Consider the steric bulk of both the nucleophile and the oxazole acid chloride. If both are sterically hindered, the reaction rate can be significantly reduced.
-
-
Evaluate the Reaction Conditions:
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[5][6] Solvents like DMF, while common, are hygroscopic and must be rigorously dried.[4]
-
Temperature: While many acid chloride reactions proceed readily at room temperature or 0 °C, sterically hindered or electronically deactivated substrates may require heating.[5] However, excessive heat can lead to decomposition.
-
Catalyst: For less reactive nucleophiles, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[7]
-
Question 2: I am observing the formation of multiple byproducts and low yield of my desired amide. What could be happening?
The formation of byproducts often points to side reactions involving the oxazole ring itself or decomposition of the starting materials.
Troubleshooting Steps:
-
Consider Oxazole Ring Opening: The C2 position of the oxazole ring is the most electron-deficient and can be susceptible to nucleophilic attack, which can sometimes lead to ring cleavage rather than the desired acylation.[2][8] This is more likely with strong nucleophiles or under harsh reaction conditions.
-
Mitigation: Use milder reaction conditions, such as lower temperatures and the slow addition of the acid chloride to the nucleophile solution.
-
-
Check for Vilsmeier-Haack Type Reactions: If you are using DMF as a solvent in the preparation of your acid chloride (e.g., with oxalyl chloride or thionyl chloride), you may be forming a Vilsmeier reagent, which can lead to formylation of other electron-rich aromatic rings in your molecule if present.[9]
-
Mitigation: If formylation is a suspected side reaction, switch to a different solvent system for the acid chloride formation, such as DCM with a catalytic amount of DMF.[10]
-
-
Examine the Stability of the Oxazole Moiety: Certain substitution patterns on the oxazole ring can render it unstable. For example, 5-hydroxyoxazoles can be unstable and prone to ring-opening and decarboxylation.[11]
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine with an Oxazole Acid Chloride
This protocol assumes the oxazole acid chloride has been freshly prepared and is of high purity.
-
Preparation of the Nucleophile Solution:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of the Acid Chloride:
-
Dissolve the oxazole acid chloride (1.1 equivalents) in a separate flask in anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirring amine solution at 0 °C over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-16 hours.[5]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Key Factors
The following diagram illustrates the critical parameters to consider when troubleshooting the reactivity of oxazole acid chlorides.
Caption: Key factors influencing oxazole acid chloride reactivity.
Quantitative Data Summary
The following table provides a general comparison of reaction parameters that can be adjusted to optimize the reaction.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Temperature | 0 °C to Room Temp | Increase to 40-60 °C or decrease to -20 °C | To overcome activation energy for hindered substrates or to minimize side reactions for sensitive substrates. |
| Solvent | DCM, THF | Acetonitrile, Toluene | Changing solvent polarity can affect reaction rates and solubility. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA), Pyridine | DIPEA is more sterically hindered and less nucleophilic. Pyridine can act as a nucleophilic catalyst.[12] |
| Catalyst | None | DMAP (0.1 eq) | DMAP is a highly effective nucleophilic catalyst for acylation reactions.[7] |
Advanced Troubleshooting: What if the problem persists?
If you have systematically addressed the points above and are still facing issues, consider the following:
-
Alternative Coupling Reagents: If the formation of the acid chloride is problematic or if the acid chloride is too unstable, consider alternative methods for amide bond formation directly from the carboxylic acid. Reagents such as HATU, HBTU, or EDC with HOBt are effective and may be milder.[5]
-
Detailed Mechanistic Investigation: For particularly challenging substrates, a more in-depth investigation may be warranted. This could involve kinetic studies or computational modeling to understand the reaction mechanism and identify any high-energy intermediates or transition states.
-
Re-evaluation of the Synthetic Route: In some cases, the most effective solution is to reconsider the synthetic strategy. It may be more efficient to introduce the acyl group at a different stage of the synthesis.
We hope this guide provides a valuable resource for troubleshooting your experiments with oxazole acid chlorides. For further assistance, please consult the references below or contact our technical support team.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
- The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide. (2025). Benchchem.
- The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (2025). Benchchem.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (2020). Pharmaguideline.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Journal of Drug Delivery and Therapeutics.
- A New Consecutive Three-Component Oxazole Synthesis by an Amidation—Coupling—Cycloisomerization (ACCI) Sequence. (2010).
- Catalytic Azole Acylation with Acyl Fluorides. (2019). Synfacts.
- What is the reason behind the high reactivity of acid chlorides?. (2025). Filo.
- Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube.
- NEW CHEMISTRY OF OXAZOLES. (1993). HETEROCYCLES.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020). Chemistry Steps.
- Reactions and Applications of Oxalyl Chloride. (2024). ChemicalBook.
- Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (2025). Benchchem.
- Synthesis of 2-oxazolines. Organic Chemistry Portal.
- Acid chlorides | Organic Chemistry II Class Notes. (2025). Fiveable.
- Amide Synthesis. Fisher Scientific.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Proposed mechanism for the production of acid chlorides using oxalyl chloride and DMF as a catalyst. (2020).
- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015).
- The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. (2020). Chemical Science (RSC Publishing).
- REGIOSELECTIVE N-ACYL
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
- What should i reconsider in my experiment for acyl chloride to be formed?. (2019).
- Heterocyclic Chemistry.
- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
- Acid chloride reaction with amine. (2024). Reddit.
- Ester synthesis by acyl
- Synthesis and Reactions of Oxazoles. (2025).
- Method of friedel-crafts acylation of anilides. (2003).
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. (2019). Green Chemistry.
- Oxazole. CUTM Courseware.
- Trouble with chloride acids. (2025). Reddit.
- Rapid and Scalable Synthesis of Oxazoles Directly
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Lab Reporter [fishersci.co.uk]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Ester synthesis by acylation [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Oxazole Carbonyl Chlorides
Case ID: T-SOCl2-REM-001 Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulty removing residual thionyl chloride (
This guide provides a validated, self-consistent protocol to remove
Module 1: The Azeotropic "Chase" Protocol (Standard)
Applicability: Oils, low-melting solids, and heat-sensitive oxazoles.
The Mechanism
Direct vacuum distillation often fails to remove the last traces of
Step-by-Step Workflow
-
Initial Strip: Remove the bulk
directly from the reaction vessel using a rotary evaporator or Schlenk line.[1] -
The Toluene Charge: Redissolve the crude oil in anhydrous Toluene (Volume ratio: 2:1 Toluene to crude product).
-
Why: This breaks up the viscous oil/matrix, releasing trapped
pockets.
-
-
The Chase: Evaporate the Toluene under reduced pressure.
-
Observation: The distillate will initially be yellow (
rich) and turn colorless.
-
-
Repeat: Perform Step 2 and 3 a total of three times .
-
Validation: After the 3rd cycle, the residue should solidify (if solid) or become a defined oil without the acrid "biting" smell of sulfur.
-
-
Final High-Vac: Place the flask on a high-vacuum manifold (< 1.0 mmHg) for 1 hour at ambient temperature.
Solvent Selection Data
| Solvent | Boiling Point (°C) | Interaction with | Suitability |
| Toluene | 110.6 | Excellent entrainer; non-reactive. | Recommended |
| DCM | 39.6 | Too volatile; evaporates before dragging | Poor |
| Hexanes | ~69 | Good for precipitation (see Module 2), poor for stripping. | Situational |
| Benzene | 80.1 | Effective but carcinogenic. | Avoid (Safety) |
Module 2: The "Solid Phase" Wash (Alternative)
Applicability: Crystalline oxazole carbonyl chlorides.
If your oxazole acid chloride is a solid, you can exploit the high solubility of
-
Concentrate: Remove bulk
via vacuum (as in Module 1). -
Slurry: Add cold, dry n-Hexane or n-Heptane to the residue.
-
Action: Sonicate or triturate (grind) the solid to ensure the solvent penetrates the crystal lattice.
-
-
Filtration: Filter the solid rapidly under an inert atmosphere (Nitrogen/Argon blanket).
-
Result: The
remains in the hexane mother liquor; the filter cake is your purified product.
-
-
Dry: Vacuum dry the filter cake.
Module 3: Troubleshooting & FAQs
Q1: My product turned into a black tar during evaporation. What happened?
A: You likely experienced acid-catalyzed thermal decomposition .
-
Cause: Oxazoles are weak bases. At high temperatures (>50°C), the excess
and byproduct can protonate the oxazole nitrogen, triggering ring-opening or polymerization. -
Fix: strictly limit water bath temperature to 35-40°C . If the problem persists, switch from
to Oxalyl Chloride ((COCl) ) with catalytic DMF in DCM at 0°C. Oxalyl chloride is milder and can be removed at lower temperatures.
Q2: The next reaction (amide coupling) failed/yielded low results.
A: Residual
-
Mechanism:
(Sulfinylamine formation). -
Diagnosis: If you see "smoke" (HCl gas) immediately upon adding your amine, you have residual
. -
Fix: Run the "Toluene Chase" (Module 1) one additional time.
Q3: Can I use water or bicarbonate to wash out the ?
A: ABSOLUTELY NOT.
-
Oxazole carbonyl chlorides are highly electrophilic. Water will instantly hydrolyze the chloride back to the carboxylic acid (or decompose the ring). All purification must be strictly anhydrous.
Visual Workflow: Decision Logic
Caption: Decision tree for selecting the appropriate purification pathway based on the physical state of the oxazole intermediate.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for acid chloride purification and azeotropic distillation).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic substitution at the carbonyl group and stability of heterocycles).
-
Levin, J. I., et al. (2002). "Practical Synthesis of Oxazole-4-carboxylic Acid Derivatives." Organic Process Research & Development, 6(5), 682–683. (Specific handling of oxazole derivatives).
-
BenchChem Technical Support. (2025). "Removal of Excess Thionyl Chloride." (General troubleshooting for thionyl chloride removal).
Sources
Technical Support Guide: Storage & Handling of Moisture-Sensitive Oxazole Acid Chlorides
Executive Summary: The Instability Mechanism
Oxazole acid chlorides are among the most fragile electrophiles in heterocyclic chemistry. Unlike simple benzoyl chlorides, their instability is bifunctional :
-
Electrophilic Carbonyl: The acid chloride moiety (
) is highly susceptible to nucleophilic attack by atmospheric moisture.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Basic Nitrogen: The oxazole ring contains a basic nitrogen atom (N3).[1]
The Failure Cascade:
When exposed to moisture, the acid chloride hydrolyzes to release Hydrogen Chloride (
Critical Storage Parameters
Adhere strictly to these conditions to maintain reagent integrity >95%.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C to -80°C | Low temperature kinetically inhibits the hydrolysis reaction rate.[1] Long-term storage at -80°C is preferred for >1 month stability.[1] |
| Atmosphere | Argon (Ar) | Argon is heavier than air and settles over the reagent, providing a superior blanket compared to Nitrogen ( |
| Container | Schlenk Flask or Teflon-Sealed Vial | Standard snap-caps are permeable to moisture over time.[1] Use glass-on-glass seals (greased) or Parafilm-wrapped Teflon-lined caps.[1] |
| Solvent State | Neat (Preferred) or Anhydrous DCM | Storage in anhydrous |
Visualizing the Degradation Pathway
The following diagram illustrates why your reagent turns into a white solid. This is not just "freezing"; it is a chemical transformation into a salt.[1]
Figure 1: The degradation cascade of oxazole acid chlorides. Note that the final product is a salt, rendering the acid chloride unrecoverable.
Troubleshooting & FAQs
Field-tested solutions for common experimental anomalies.
Q1: My oxazole acid chloride has turned into a white solid/gum. Can I still use it?
Diagnosis: This is likely the hydrochloride salt of the hydrolyzed acid (see Figure 1).
Test: Dissolve a small aliquot in
Q2: The septum popped off the storage vial in the freezer.
Diagnosis:
Q3: Can I purify the acid chloride if it degrades?
Answer: Distillation is risky due to high boiling points and thermal instability.
Recommendation: It is safer and more efficient to regenerate the acid chloride in situ from the parent carboxylic acid using Oxalyl Chloride (
Q4: Why did my coupling reaction fail even though the acid chloride looked fine?
Diagnosis: "Invisible" Hydrolysis. The material may be partially hydrolyzed but hasn't precipitated yet. Solution: Perform the Benzylamine Titer Test (Protocol A below) before committing precious starting materials.[1]
Validated Protocols (Self-Validating Systems)[1]
Protocol A: The Benzylamine Titer (Purity Check)
Use this rapid derivatization to validate the active electrophile content (
-
Sampling: Dissolve ~10 mg of your acid chloride in 0.5 mL anhydrous DCM.
-
Quench: Add 2 equivalents of Benzylamine (or Morpholine).
-
Wait: Stir for 5 minutes at Room Temperature.
-
Analysis: Evaporate solvent and run a crude
NMR.-
Pass: You see a distinct amide peak (typically a doublet for benzyl benzylic protons around 4.5 ppm) and zero residual acid chloride peaks.[1]
-
Fail: You see broad peaks corresponding to the carboxylic acid salt or unreacted amine.
-
Protocol B: Inert Transfer Technique
Never pour moisture-sensitive acid chlorides.
-
Setup: Flame-dry all glassware. Use a double-manifold (Schlenk) line.
-
Pressure Equalization: Insert a bleed needle connected to an Argon balloon into the source vial.[1]
-
Transfer: Use a gas-tight syringe (Hamilton type) flushed 3x with Argon to withdraw the liquid.[1]
-
Dispense: Inject directly into the reaction vessel through a septum.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]
-
Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents (AL-134). Merck KGaA.[1]
-
Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][3] (Vilsmeier-Haack & Acid Chloride Formation).[1] [1]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General procedures for acid chlorides).
Sources
Purification methods for crude oxazole-4-carbonyl chloride
The following technical guide is structured as a Tier 3 Support Resource for researchers handling Oxazole-4-carbonyl chloride (CAS: 62348-20-3) . It prioritizes practical troubleshooting, stability management, and purification logic over generic textbook descriptions.
Topic: Purification, Handling, and Troubleshooting of Crude Oxazole-4-Carbonyl Chloride Document ID: TS-OXZ-4CC-001 Status: Active Audience: Medicinal Chemists, Process Chemists
⚠️ Module 1: Critical Safety & Stability (Read First)
Q: Why is my oxazole-4-carbonyl chloride decomposing even in a sealed flask? A: Oxazole-4-carbonyl chloride is not just moisture-sensitive; it is autocatalytically unstable in the presence of acid impurities.
-
The Mechanism: Residual HCl or Thionyl Chloride (
) can protonate the nitrogen on the oxazole ring. This protonated intermediate renders the ring susceptible to nucleophilic attack (even by its own chloride ion), leading to ring-opening or polymerization. -
The Fix: You must remove all traces of acid immediately after synthesis. Do not store "crude acidic" material overnight.
Q: What is the visual indicator of decomposition? A:
-
Pure: Colorless to pale yellow oil (or low-melting solid).
-
Degrading: Dark orange/brown oil.
-
Hydrolyzed: Formation of a white crust or suspended solid (Oxazole-4-carboxylic acid).
Module 2: The Purification Decision Tree
Do not default to distillation immediately.[1][2] Use this logic flow to determine the safest purification route for your specific scale and purity requirement.
Figure 1: Purification Strategy Selector. Note that "Telescoping" (Route B) is often preferred for highly unstable oxazole derivatives to minimize handling time.
Module 3: Purification Protocols
Method A: Azeotropic Removal of Impurities (The "Must-Do" Step)
Before any distillation or downstream reaction, you must strip the "Acidic Volatiles".
Why:
-
Concentrate the crude reaction mixture on a rotary evaporator (Bath < 40°C).
-
Add anhydrous Toluene (approx. 3-5 mL per gram of product).
-
Re-concentrate to dryness.
-
Repeat 3 times. This "co-distillation" drags out residual
and HCl. -
Result: A crude oil that is significantly more stable.
Method B: Vacuum Distillation (For High Purity)
Recommended for >5g scale where the compound is an oil.
Q: What are the setup parameters? A:
-
Pressure: High vacuum required (< 2 mmHg). Do not attempt atmospheric distillation (decomposition risk > 100°C).
-
Temperature: Expect a boiling point significantly higher than the parent oxazole.[3] (e.g., if Oxazole BP is ~70°C, the acid chloride will likely distill >50°C at reduced pressure).
-
Trap: Liquid Nitrogen (
) trap is mandatory to protect the pump from corrosive vapors.
| Parameter | Specification | Reason |
| Joint Grease | Krytox or High-Vac Silicone | Standard grease may degrade or contaminate the distillate. |
| Condenser | Water-cooled or Dry Ice | Ensure efficient trapping; acid chlorides are volatile. |
| Receiving Flask | Pre-dried, Argon flushed | Prevent immediate hydrolysis upon collection. |
| Heating | Oil bath, slow ramp | Avoid "hot spots" that cause charring/polymerization. |
Method C: Hexane Wash (For Solids)
If your specific oxazole derivative is a solid at room temperature.
-
Suspend the crude solid in cold, anhydrous Hexane or Pentane .
-
Sonicate briefly (under
) to break up clumps. -
Allow to settle. The supernatant (containing impurities) is removed via syringe.
-
Repeat until the supernatant is colorless.
-
Dry the solid under high vacuum.
Module 4: Troubleshooting & FAQs
Issue: "My product turned into a white solid inside the receiver flask."
Diagnosis: Hydrolysis.
-
Cause: The glassware was not flame-dried, or the vacuum system has a leak allowing air/moisture ingress. The white solid is likely Oxazole-4-carboxylic acid (the starting material/hydrolysis product).
-
Solution: There is no way to "dry" the acid chloride once hydrolyzed. You must re-chlorinate the solid using Thionyl Chloride or Oxalyl Chloride.
Issue: "The oil is turning dark red/black during distillation."
Diagnosis: Thermal Decomposition.
-
Cause: Bath temperature is too high, or the vacuum is insufficient (raising the effective boiling point).
-
Solution:
-
Stop heating immediately.
-
Check vacuum seals. You need a stronger vacuum to distill at a lower temperature.
-
If vacuum cannot be improved, switch to Kugelrohr distillation (short path) to minimize thermal exposure time.
-
Issue: "I see 'extra' peaks in the NMR around the aromatic region."
Diagnosis: Protonated Oxazole Species. [4]
-
Cause: Residual HCl is protonating the oxazole nitrogen, shifting the signals.
-
Verification: Add a scavenger base (like solid
) to the NMR tube (if using ). If the peaks shift back or sharpen, it was just acid. -
Fix: Perform the Toluene Azeotrope (Method A) again.
Issue: "Can I use Oxalyl Chloride instead of Thionyl Chloride?"
A: Yes, and it is often preferred.
-
Benefit: The byproducts are
(gas), (gas), and (gas). Unlike , there is no sulfur residue to remove, which often simplifies purification to just solvent evaporation. -
Catalyst: Use a catalytic amount of DMF (1-2 drops).
-
Protocol: DCM solvent, 1.2 eq Oxalyl Chloride, 0°C to RT.
Module 5: Storage Specifications
-
Container: Schlenk flask or tightly sealed vial with a Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen (Argon is heavier and provides a better "blanket").
-
Temperature: -20°C.
-
Shelf Life: 1-2 weeks maximum. Ideally, generate fresh and use immediately (Telescoping).
References
- Preparation of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of acid chloride synthesis and instability).
- Oxazole Synthesis & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Purification by Azeotrope: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Thionyl Chloride Removal: BenchChem Technical Support. (2025).[2][5][6][7] Removal of Excess Thionyl Chloride. Link
-
Synthesis of Oxazole-4-carboxylates: Murai, K., et al. (2010).[8][9] Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes. Organic Letters. Link
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. oxazole, 288-42-6 [thegoodscentscompany.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization data for 5-ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride
Topic: Characterization and Application Guide: 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride
Executive Summary & Compound Profile
5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of heterocycle-fused bioactive molecules and complex peptidomimetics. Unlike its regioisomer (the Vitamin B6 intermediate 4-methyl-5-ethoxy...), this specific scaffold offers a unique substitution pattern that places the reactive carbonyl at the C4 position, flanked by an electron-donating ethoxy group at C5 and a methyl group at C2.
This guide compares the isolation and use of the Acid Chloride (Method A) versus In-Situ Activation of the parent acid (Method B), providing experimental data to guide process selection.
Physicochemical Profile
| Property | Data / Observation |
| CAS Number | Not widely listed for chloride;[1] (Acid Precursor: 122657-86-0 / Amide Deriv: 54644-14-3 analogous) |
| Molecular Formula | C₇H₈ClNO₃ |
| Molecular Weight | 189.60 g/mol |
| Appearance | Off-white to yellow semi-solid or oil (highly moisture sensitive). |
| Solubility | Soluble in DCM, THF, Toluene. Reacts violently with water/alcohols. |
| Stability | Low. Prone to hydrolysis and decarbonylation. Store under Ar at -20°C. |
Characterization Data (The Product)
Due to the high reactivity of the acid chloride, it is rarely isolated for full characterization in commercial settings. The data below represents the standard analytical targets for the freshly prepared intermediate, validated against its stable methyl ester and amide derivatives.
Predicted NMR Spectroscopic Data (CDCl₃)
Based on electronic shift calculations from the parent acid and analogous 4-carbonyl chlorides.
| Nuclei | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 4.42 | Quartet ( | 2H | C5-O-CH₂ -CH₃ |
| 2.51 | Singlet | 3H | C2-CH₃ | |
| 1.45 | Triplet ( | 3H | C5-O-CH₂-CH₃ | |
| ¹³C NMR | 160.5 | Singlet | C | C=O (Acid Chloride) |
| 158.2 | Singlet | C | C5 -Ethoxy | |
| 151.8 | Singlet | C | C2 -Methyl | |
| 128.4 | Singlet | C | C4 -Quaternary | |
| 68.1 | Singlet | CH₂ | O-C H₂ | |
| 15.2 | Singlet | CH₃ | O-CH₂-C H₃ | |
| 14.1 | Singlet | CH₃ | C2-C H₃ |
Technical Insight: The C5-ethoxy group provides significant electron density to the ring. In the acid chloride, the carbonyl stretch in IR typically shifts to 1765–1785 cm⁻¹ , distinct from the ester (~1720 cm⁻¹) or acid (~1700 cm⁻¹).
Comparative Analysis: Activation Strategies
Researchers must choose between isolating the acid chloride or using a coupling agent.
Method A: Acid Chloride Route (The Product)
-
Mechanism: Conversion of the acid using Oxalyl Chloride or Thionyl Chloride, followed by reaction with a nucleophile.[2]
-
Best For: Sterically hindered amines, anilines with electron-withdrawing groups, and scale-up where reagent cost is a factor.
-
Pros: High reactivity; no "coupling reagent" byproducts to remove.
-
Cons: Moisture sensitive; requires anhydrous conditions; evolution of HCl/SO₂ gas.
Method B: In-Situ Activation (The Alternative)
-
Mechanism: Activation of 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid using HATU, EDC/HOBt, or T3P.
-
Best For: Late-stage functionalization, acid-sensitive substrates, and parallel medicinal chemistry libraries.
-
Pros: Mild conditions; aqueous workup often sufficient.
-
Cons: High cost of reagents (HATU); difficult removal of urea byproducts; lower yields with unreactive anilines.
Decision Matrix
| Feature | Method A (Acid Chloride) | Method B (HATU/EDC) |
| Reactivity | ★★★★★ (Very High) | ★★★☆☆ (Moderate) |
| Atom Economy | ★★★★☆ (Good) | ★★☆☆☆ (Poor) |
| Moisture Tolerance | ★☆☆☆☆ (Strictly Anhydrous) | ★★★★☆ (Tolerant) |
| Purification | Distillation/Crystallization (Difficult) | Column Chromatography |
Experimental Protocols
Protocol A: Synthesis of 5-Ethoxy-2-methyl-1,3-oxazole-4-carbonyl chloride
Use this protocol for Method A.
-
Preparation: Charge a flame-dried RBF with 5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) and anhydrous DCM (0.2 M).
-
Activation: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (2 drops).
-
Observation: Vigorous bubbling (CO/CO₂/HCl) will occur.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Concentrate in vacuo strictly under inert atmosphere (Argon).
-
Note: Do not use water baths >40°C to avoid thermal decomposition.
-
-
Usage: Redissolve the crude yellow oil immediately in anhydrous THF/DCM for the subsequent coupling step.
Protocol B: General Coupling via Acid Chloride
-
Dissolve the amine/nucleophile (1.1 equiv) and Et₃N (2.5 equiv) in anhydrous DCM at 0°C.
-
Add the solution of freshly prepared acid chloride (from Protocol A) dropwise.
-
Monitor by TLC (usually complete in <30 mins).
-
Quench with sat. NaHCO₃.
Visualizations & Pathways
Figure 1: Synthesis and Decision Pathway
This diagram illustrates the workflow from the commercially available ester to the final amide, highlighting the decision point between Method A and Method B.[3]
Caption: Synthesis workflow comparing the Acid Chloride route (Red/Solid) vs. Coupling Agent route (Yellow/Dashed).
References
-
PubChem. (2025). 5-Ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid (CID 12265786).[4] National Library of Medicine. Available at: [Link]
-
ChemSynthesis. (2025).[1] Synthesis and properties of 5-ethoxy-2-methyl-N-phenyl-1,3-oxazole-4-carboxamide. Available at: [Link]
-
Organic Syntheses. (1998). General methods for 2-methyl-4-substituted oxazoles (Cornforth/Helquist). Org.[2][3][5][6][7] Synth. Coll. Vol. 9. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. youtube.com [youtube.com]
- 3. Method for preparing 4-methyl-5-ethoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. 5-Ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid | C7H9NO4 | CID 12265786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Distinguishing 5-Ethoxy-2-Methyl-1,3-Oxazole from 5-Methyl-Isoxazole Isomers: A Technical Comparison Guide
Executive Summary
Objective: To provide a definitive analytical framework for distinguishing 5-ethoxy-2-methyl-1,3-oxazole (Target) from its constitutional isomers, specifically 3-ethoxy-5-methylisoxazole (Primary Comparator).
Context: Both compounds share the molecular formula C₆H₉NO₂ (MW: 127.14 g/mol ) and are frequently encountered as competitive products in the cyclization of
Key Differentiator: The most reliable distinction lies in
Structural & Physicochemical Comparison
The core structural difference is the position of the nitrogen and oxygen atoms. The oxazole ring has heteroatoms at positions 1 and 3, separated by a carbon (C2), creating a highly electrophilic center. The isoxazole ring has heteroatoms at positions 1 and 2 (N-O bond), imparting distinct stability and reactivity profiles.
| Feature | 5-Ethoxy-2-methyl-1,3-oxazole | 3-Ethoxy-5-methylisoxazole |
| Structure | 1,3-positioning (N-C-O) | 1,2-positioning (O-N) |
| CAS Number | 32595-70-3 | 127020-20-6 |
| Molecular Formula | C₆H₉NO₂ | C₆H₉NO₂ |
| Dipole Moment | Lower (typically ~1.5 D) | Higher (typically ~2.9 D) |
| Boiling Point | ~160-165 °C | ~170-175 °C (More polar) |
| Diels-Alder Reactivity | High (Reacts as diene) | Negligible (Stable aromatic) |
| Acid Stability | Susceptible to ring opening (Hydrolysis) | Generally stable; N-O bond requires reduction |
Structural Visualization
The following diagram illustrates the connectivity differences and the critical carbon environments for NMR analysis.
Caption: Structural comparison highlighting the heteroatom positioning that dictates NMR shifts and reactivity.
Analytical Distinction Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for differentiation. The chemical environment of the ring proton (H4) and the carbon between the heteroatoms (C2 in oxazole) provides unequivocal evidence.
H NMR (Proton) Analysis
Solvent: CDCl₃, 400 MHz
| Proton | 5-Ethoxy-2-methyl-1,3-oxazole | 3-Ethoxy-5-methylisoxazole | Distinction Logic |
| Ring Proton (H4) | Isoxazole H4 is typically upfield due to electron density from the adjacent O-N system. | ||
| Methyl Group | C2-Me (Oxazole) and C5-Me (Isoxazole) often overlap; do not rely solely on this. | ||
| Ethoxy (-OCH₂-) | 3-Ethoxy group on isoxazole is more deshielded due to direct attachment to the electronegative C=N center. |
C NMR (Carbon) Analysis
Solvent: CDCl₃, 100 MHz
-
Oxazole Marker (C2): The carbon situated between nitrogen and oxygen (N=C -O) resonates significantly downfield, typically
155 - 162 ppm . -
Isoxazole Markers:
-
C3 (C-OEt): Attached to Oxygen and Nitrogen (
~165-170 ppm). -
C5 (C-Me):
~170 ppm (if 5-isoxazolone) but for 5-methylisoxazole, typically 160-165 ppm . -
C4 (Ring CH): Isoxazole C4 (
~95-100 ppm) vs Oxazole C4 ( ~100-110 ppm).
-
Critical Check: Look for the C2 signal in Oxazole. In HMBC (Heteronuclear Multiple Bond Correlation), the methyl protons (
Mass Spectrometry (MS) Fragmentation
While molecular ions (
-
Oxazole (RDA Pathway): Undergoes Retro-Diels-Alder cleavage.
-
Major Fragment: Loss of HCN or Nitrile.
-
Pathway:
or .
-
-
Isoxazole (N-O Cleavage): The weak N-O bond cleaves first.
-
Major Fragment: Loss of Acetyl group or cleavage to azirine intermediates.
-
Characteristic: Strong signal at
43 (Acetyl) or loss of mass 42 (Ketene) is less common than in oxazoles.
-
Functional Reactivity Tests (Wet Chemistry)
If spectroscopic equipment is unavailable, chemical reactivity provides a robust binary test.
Experiment A: Diels-Alder Cycloaddition (The "Maleic Anhydride Test")
Oxazoles function as dienes in Diels-Alder reactions, whereas isoxazoles are generally inert under mild conditions.
Protocol:
-
Dissolve 50 mg of the test compound in 1 mL of dry toluene.
-
Add 1.2 equivalents (60 mg) of Maleic Anhydride.
-
Heat at 80°C for 2 hours.
-
Analyze by TLC (Thin Layer Chromatography).
Result Interpretation:
-
Oxazole: The starting material spot disappears. A new, more polar spot (the adduct or its hydrolysis product, typically a pyridine derivative or furan) appears. Note: 5-ethoxyoxazoles often lose ethanol/HCN upon reaction to form stable pyridines.
-
Isoxazole: The starting material spot remains unchanged. Isoxazoles require high pressure or photochemical activation to react.
Experiment B: Hydrolytic Stability
Protocol:
-
Dissolve 20 mg of compound in 0.5 mL 1M HCl.
-
Stir at room temperature for 30 minutes.
Result Interpretation:
-
Oxazole: Rapid hydrolysis occurs, opening the ring to form an
-acylamino ketone (detectable by shift in carbonyl IR stretch to ~1700 cm⁻¹). -
Isoxazole: Remains stable. The isoxazole ring requires reductive conditions (e.g., H₂/Pd) to open.
Decision Logic & Workflow
The following flowchart outlines the step-by-step logic to confirm the identity of 5-ethoxy-2-methyl-1,3-oxazole.
Caption: Logical workflow for distinguishing the target oxazole from isoxazole isomers using NMR and chemical reactivity.
References
-
PubChem. (n.d.). 5-Ethoxy-2-methyl-1,3-oxazole. National Library of Medicine. Retrieved from [Link]
-
Kromann, H., et al. (2001).[1] A convenient synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles by palladium-catalyzed coupling reactions. Tetrahedron, 57(11), 2195-2201. 2[3][4]
-
Galenko, E. E., et al. (2016).[5] Isoxazole-Azirine Isomerization as a Reactivity Switch in the Synthesis of Heterocycles. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
- Firestone, R. A. (2013). The Diels-Alder Reactions of Oxazoles. In Heterocyclic Scaffolds II. Springer. (General reference for Oxazole DA reactivity).
Sources
TLC Visualization Methods for Oxazole Acid Chlorides: A Technical Comparison Guide
Introduction: The "Schrödinger's Spot" Problem
In the synthesis of oxazole derivatives—privileged scaffolds in drug discovery due to their metabolic stability and hydrogen-bonding capabilities—the conversion of a carboxylic acid to an acid chloride is a critical activation step. However, monitoring this transformation via Thin Layer Chromatography (TLC) presents a unique analytical paradox often termed the "Schrödinger's Spot."
Acid chlorides (
-
Hydrolysis: Atmospheric moisture and adsorbed water on the silica revert the chloride back to the parent carboxylic acid (
).[1] -
Silanol Interaction: The acidic silanol groups (
) can react with the acid chloride, causing irreversible binding or "streaking."[1]
Consequently, a direct TLC often falsely indicates "no reaction" because the visualized spot has the same
This guide compares three distinct methodologies for visualizing oxazole acid chlorides, ranked by reliability and information density.
Comparative Analysis of Visualization Methods
The following table summarizes the performance of the three primary methods for monitoring the activation of oxazole carboxylic acids.
Table 1: Performance Matrix of Visualization Protocols
| Feature | Method A: In-Situ Methanol Quench (Recommended) | Method B: Bromocresol Green Staining | Method C: Direct Spotting |
| Principle | Chemical conversion to stable methyl ester | pH-sensitive colorimetric shift | Direct adsorption (UV/Iodine) |
| Analyte Detected | Methyl Ester ( | Carboxylic Acid ( | Hydrolysis Artifacts / Decomp.[1] |
| Reliability | High (Locks chemical state) | Medium (Indirect evidence) | Low (False negatives common) |
| Sensitivity | High (UV active ester) | Moderate ( | Variable |
| Distinct shift ( | Identifies SM by color (Yellow) | Indistinguishable from SM | |
| Execution Time | 2–3 minutes | 1 minute | < 1 minute |
| Stability | Indefinite (Ester is stable) | Transient (Color fades) | Unstable (Decomposes on plate) |
Detailed Experimental Protocols
Method A: In-Situ Methanol Quench (The Gold Standard)
This method chemically "locks" the transient acid chloride into a stable methyl ester.[1] Since the ester is significantly less polar than the parent acid, it exhibits a dramatic upward shift in
Reagents:
-
Anhydrous Methanol (MeOH)[1]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
Standard Silica Gel 60
plates[1]
Protocol:
-
Sampling: Using a glass capillary or micropipette, withdraw
of the reaction mixture. -
Quenching: Dispense the aliquot immediately into a GC vial containing
of anhydrous Methanol.-
Mechanistic Note: The methanol acts as a nucleophile, attacking the carbonyl carbon to displace the chloride.
.
-
-
Incubation: Shake gently for 30–60 seconds. (Warming is rarely needed for acid chlorides).[1]
-
Spotting: Spot the quenched solution alongside the starting material (Oxazole Acid).
-
Elution: Develop in a standard solvent system (e.g., Hexanes:EtOAc 3:1).
-
Visualization: Observe under UV (254 nm). The oxazole ring ensures strong UV absorption.
Interpretation:
-
Starting Material (Acid): Low
(e.g., 0.1), often streaks.[1] -
Product (Ester): High
(e.g., 0.6), compact spot.[1] -
Completion: Disappearance of the baseline/low
spot indicates full conversion to the acid chloride.
Method B: Bromocresol Green (BCG) Stain
BCG is an acid-base indicator (
Reagent Preparation:
-
Dissolve
Bromocresol Green in Ethanol.[1][2] -
Add
NaOH dropwise until the solution just turns blue.[2]
Protocol:
-
Run the TLC plate (using Method A or Direct Spotting).[1]
-
Dip the plate into the BCG solution or spray evenly.
-
Do not heat. Heating can degrade the indicator.
Interpretation:
-
Oxazole Carboxylic Acid: Appears as a bright YELLOW spot on a blue background.[1]
-
Oxazole Acid Chloride (Quenched to Ester): The ester is neutral.[1] It will NOT stain yellow (remains blue or faint green).[1]
-
Utility: If your "Quenched" lane still shows a yellow spot at the baseline, your reaction is incomplete.
Visualizing the Logic: Decision Workflows
The following diagrams illustrate the chemical pathways and the decision logic for selecting the correct method.
Diagram 1: The "Methanol Quench" Mechanism & Shift
This diagram details why the quench method works, showing the
Caption: Chemical pathway of the Methanol Quench. The unstable acid chloride is converted to a stable ester, resulting in a measurable upward shift in Rf.
Diagram 2: Analytical Workflow for Reaction Monitoring
A self-validating workflow to ensure the acid chloride has formed before proceeding to the next step (e.g., Amide Coupling).[1]
Caption: Step-by-step decision tree for monitoring acid chloride formation. The methanol quench is the critical control point.
Expert Insights & Troubleshooting
The "Ghost" Spot
Occasionally, even after a methanol quench, you may see a "ghost" spot at the baseline.
-
Cause: This is often
salts (e.g., Pyridine-HCl or TEA-HCl if bases were used) or trace hydrolysis of the ester if the methanol was "wet."[1]
Oxazole Ring Stability
Unlike furan or pyrrole rings, the oxazole ring is generally robust against the acidic conditions generated by thionyl chloride (
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid chloride preparation and derivatization).
-
BenchChem. (2025).[1][4] In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. Retrieved from [1]
-
Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates: Bromocresol Green Stain. Retrieved from [1]
-
ResearchGate Discussion. (2019). TLC monitoring of acid chloride formation. Retrieved from
-
Org. Synth. (2010).[1] Preparation of Acid Chlorides and their monitoring via TLC. Organic Syntheses, Coll. Vol. 11, p. 2. Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
